6-(4-Chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one
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Overview
Description
6-(4-Chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethylpyrimidinyl azetidinyl moiety, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Azetidinyl Intermediate: This step involves the reaction of 4,6-dimethylpyrimidine with suitable azetidinone precursors under basic conditions to form the azetidinyl intermediate.
Coupling with Chlorophenyl Derivative: The azetidinyl intermediate is then coupled with a 4-chlorophenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Cyclization to Form Pyridazinone Core: The final step involves cyclization to form the pyridazinone core, typically under acidic or basic conditions, depending on the specific reagents and intermediates used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl group or the pyridazinone core, potentially yielding different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-2-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one: Similar structure with a single methyl group on the pyrimidine ring.
6-(4-Chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyrimidin-4-one: Pyridazinone core replaced with a pyrimidinone core.
Uniqueness
The unique combination of the chlorophenyl group, dimethylpyrimidinyl azetidinyl moiety, and pyridazinone core in 6-(4-Chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one provides distinct chemical properties and potential biological activities that differentiate it from similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c1-12-9-13(2)22-19(21-12)24-10-16(11-24)25-18(26)8-7-17(23-25)14-3-5-15(20)6-4-14/h3-9,16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFUVOQVYOTDHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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